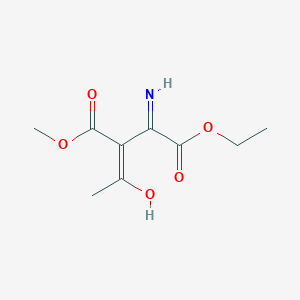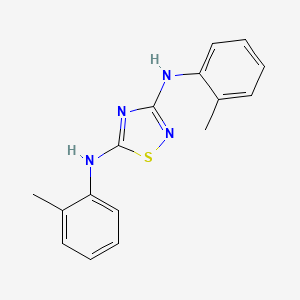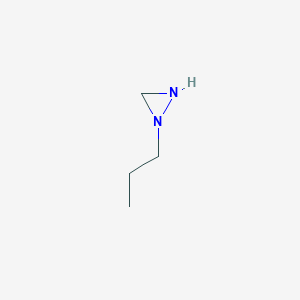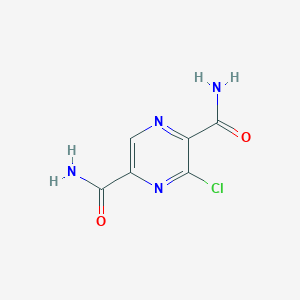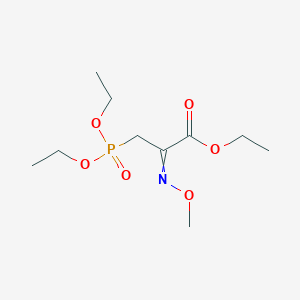
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate is an organophosphorus compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group and a methoxyimino group attached to a propanoate backbone. Its versatility and reactivity make it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate, which undergoes a reaction with diethyl phosphite.
Reaction with Diethyl Phosphite: This reaction is catalyzed by a base such as sodium ethoxide, leading to the formation of ethyl 3-(diethoxyphosphoryl)propanoate.
Methoxyimino Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and flame retardants.
Mecanismo De Acción
The mechanism by which Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins, often inhibiting their activity.
Pathways Involved: The compound can interfere with metabolic pathways by binding to active sites of enzymes, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)propanoate: Lacks the methoxyimino group, making it less versatile in certain reactions.
Diethyl (methoxyimino)malonate: Similar in structure but with different reactivity due to the malonate backbone.
Uniqueness
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate is unique due to its combination of the diethoxyphosphoryl and methoxyimino groups, which confer distinct reactivity and versatility in synthetic applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in modern chemistry.
Propiedades
Número CAS |
116578-92-8 |
|---|---|
Fórmula molecular |
C10H20NO6P |
Peso molecular |
281.24 g/mol |
Nombre IUPAC |
ethyl 3-diethoxyphosphoryl-2-methoxyiminopropanoate |
InChI |
InChI=1S/C10H20NO6P/c1-5-15-10(12)9(11-14-4)8-18(13,16-6-2)17-7-3/h5-8H2,1-4H3 |
Clave InChI |
LDKNMWUDTMHNSY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NOC)CP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


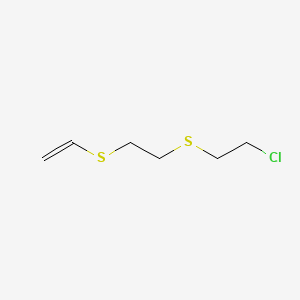
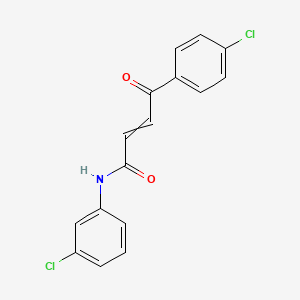
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
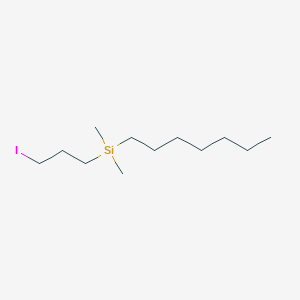
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
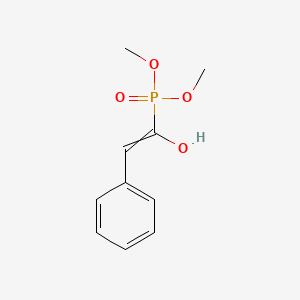

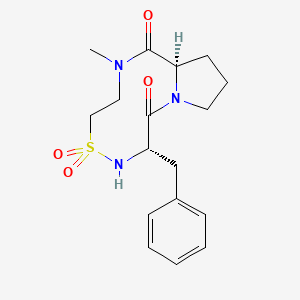
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
